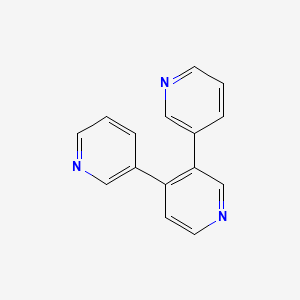

3,4-Di(pyridin-3-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dipyridin-3-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-3-12(9-16-6-1)14-5-8-18-11-15(14)13-4-2-7-17-10-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLFHYOHRXQMNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=NC=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Di Pyridin 3 Yl Pyridine and Its Derivatives

Retrosynthetic Analysis and Key Disconnections in 3,4-Di(pyridin-3-yl)pyridine Synthesis

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. airitilibrary.comias.ac.inamazonaws.com The process begins by deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. advancechemjournal.com For this compound, the key structural features are the two pyridyl-pyridyl C-C bonds.

The primary retrosynthetic disconnections for the this compound scaffold are made at the C-C bonds linking the pyridine (B92270) rings. This leads to two main strategies:

C-C Coupling Strategy: This approach involves disconnecting the C3-C3' and C4-C3'' bonds. This suggests the use of cross-coupling reactions where pre-functionalized pyridine derivatives are joined together. For instance, a 3,4-dihalopyridine could be coupled with two equivalents of a 3-pyridyl organometallic reagent, or a 3-halo-4-(pyridin-3-yl)pyridine could be coupled with a 3-pyridyl reagent. This is often the most direct and convergent approach.

Ring Formation Strategy: An alternative disconnection involves breaking down the central pyridine ring itself. This suggests that the central ring can be constructed from acyclic precursors that already contain the necessary pyridin-3-yl substituents. This approach is common in methods like the Hantzsch or Kröhnke pyridine syntheses. advancechemjournal.comwikipedia.orgorganic-chemistry.org For example, a 1,5-dicarbonyl compound bearing two pyridin-3-yl groups could be cyclized with an ammonia (B1221849) source to form the central pyridine ring. advancechemjournal.com

These two fundamental approaches form the basis for the various synthetic methodologies discussed in the following sections.

Carbon-Carbon Coupling Reactions for Pyridyl-Pyridyl Linkages

The formation of C-C bonds between pyridine rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods have become indispensable in modern organic synthesis due to their reliability and functional group tolerance. orgsyn.org

Palladium-catalyzed reactions are a cornerstone for constructing biaryl and heterobiaryl systems, including the pyridyl-pyridyl linkages in this compound. orgsyn.org The choice of reaction often depends on the stability, availability, and toxicity of the organometallic reagent.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. libretexts.org It is widely favored due to the stability and low toxicity of the boron reagents. researchgate.net For the synthesis of the target molecule, a potential route involves coupling a 3,4-dihalopyridine with two equivalents of pyridine-3-boronic acid. A significant challenge can be the decreased catalytic activity of palladium, as the bipyridine product can act as a ligand and inhibit the catalyst. mdpi.com The use of specialized ligands or catalyst systems can mitigate this issue. preprints.org

Stille Coupling: The Stille reaction utilizes an organotin (stannane) reagent coupled with an organic halide. organic-chemistry.orgwikipedia.org While effective and tolerant of many functional groups, the primary drawback is the toxicity of the organotin compounds. organic-chemistry.orguwindsor.ca A possible synthetic route would involve the reaction of 3,4-dihalopyridine with 3-(tributylstannyl)pyridine.

Negishi Coupling: This method employs an organozinc reagent, which offers high reactivity and functional group tolerance under mild conditions. orgsyn.orgwikipedia.orgnih.gov The organozinc precursors can be readily prepared from the corresponding pyridyl halides. orgsyn.org A Negishi approach could involve coupling 3,4-dichloropyridine (B130718) with a 3-pyridylzinc halide. The reaction is known for its high yields and applicability to complex heteroaryl systems. researchgate.netescholarship.org

Below is a table summarizing typical conditions for these coupling reactions in the context of pyridyl-pyridyl bond formation.

| Coupling Reaction | Halide Component | Organometallic Reagent | Catalyst (mol%) | Ligand | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3,4-Dichloropyridine | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5-10) | - | Na₂CO₃ or K₂CO₃ | DME/H₂O or Toluene | 50-80 |

| Stille | 3,4-Dibromopyridine | 3-(Tributylstannyl)pyridine | Pd(PPh₃)₄ (2-5) | - | - | Toluene or Dioxane | 60-90 |

| Negishi | 3,4-Dichloropyridine | 3-Pyridylzinc chloride | Pd₂(dba)₃ (2) | XPhos | - | THF or Dioxane | 70-95 |

Direct C-H arylation is an increasingly attractive strategy that avoids the pre-functionalization required for traditional cross-coupling reactions. thieme-connect.com This method involves the direct coupling of a C-H bond of one pyridine with a halogenated pyridine partner, offering improved atom economy. beilstein-journals.org For the synthesis of this compound, this could theoretically be achieved by the palladium-catalyzed reaction of 3-halopyridine with the C-H bonds at the 3 and 4 positions of a pyridine ring. However, controlling regioselectivity in such reactions, especially on a pyridine ring without strong directing groups, can be challenging. nih.gov Often, these reactions require specific directing groups to achieve high selectivity for a particular C-H bond. nih.gov

Recent advancements have focused on developing catalyst systems that can achieve C-H arylation at room temperature, enhancing the sustainability of the process. thieme-connect.com While powerful for certain substrates, the application of direct arylation to construct a complex, non-symmetrical scaffold like this compound would require careful optimization to control the positions of coupling. mdpi.com

Heterocyclic Ring Formation Approaches Incorporating Pyridyl Subunits

An alternative to coupling pre-formed pyridine rings is to construct the central pyridine ring from acyclic precursors that already bear the pyridin-3-yl moieties. This approach is rooted in classical pyridine synthesis reactions.

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonia source (like ammonium (B1175870) acetate) to yield highly substituted pyridines. wikipedia.orgdrugfuture.comdrugfuture.com To synthesize the target molecule, one could envision a reaction between a chalcone-like precursor, 1,3-di(pyridin-3-yl)prop-2-en-1-one, and a pyridinium (B92312) salt derived from 2-(pyridin-3-yl)ethan-1-one. This route assembles the central ring in a single, convergent step. mdpi.com

Hantzsch Pyridine Synthesis: The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. organic-chemistry.orgwikipedia.orgchemtube3d.com The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. researchgate.net A modified Hantzsch approach could utilize pyridine-3-carboxaldehyde, two equivalents of a β-ketoester bearing a pyridin-3-yl group, and ammonia to build the desired scaffold.

These ring-forming strategies are particularly useful for creating highly substituted pyridine cores that might be difficult to access through sequential coupling reactions.

Multi-Component Reactions (MCRs) for Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. acsgcipr.orgbohrium.com MCRs are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular complexity. nih.govacs.org

The Hantzsch and Kröhnke syntheses mentioned above are classic examples of MCRs. Modern variations often employ different starting materials and catalysts to achieve similar pyridine scaffolds. taylorfrancis.com For instance, a one-pot, four-component reaction could be designed using pyridine-3-carboxaldehyde, another aldehyde or ketone, an active methylene (B1212753) compound like malononitrile, and an ammonia source. nih.gov By carefully selecting substrates that incorporate pyridin-3-yl groups, it is possible to construct the this compound skeleton in a single, highly convergent operation. The use of microwave irradiation has been shown to accelerate these reactions, leading to shorter reaction times and often higher yields. acs.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product, particularly in complex syntheses involving heteroaromatic compounds. Key parameters that are typically varied include the catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand: In palladium-catalyzed cross-coupling reactions, the choice of ligand is critical. Electron-rich, bulky phosphine (B1218219) ligands such as XPhos or SPhos often improve catalytic activity and prevent catalyst deactivation, especially in challenging couplings involving heteroaryl chlorides. nih.govorganic-chemistry.org

Base and Solvent: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. mdpi.com The choice of solvent can significantly impact reaction rates and yields; polar aprotic solvents like dioxane, THF, and DMF are frequently employed for cross-coupling reactions.

Temperature: While many modern catalytic systems are designed to operate at or near room temperature, some challenging couplings, especially those involving less reactive chlorides, may require elevated temperatures to achieve reasonable reaction rates. Microwave heating can be a valuable tool for rapidly screening conditions and accelerating slow reactions. acs.org

The table below illustrates a hypothetical optimization study for a Suzuki-Miyaura coupling to form a pyridyl-pyridyl bond, showcasing how different parameters can be systematically varied.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane | 100 | 78 |

| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 85 |

| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 91 |

| 5 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 62 |

Advanced Isolation and Purification Methodologies

The successful synthesis of this compound and its derivatives is critically dependent on effective isolation and purification techniques to remove unreacted starting materials, catalysts, and byproducts. The choice of purification strategy is dictated by the physical and chemical properties of the target compound, including its polarity, solubility, and thermal stability. Advanced methodologies such as recrystallization and various forms of chromatography are routinely employed to achieve high purity.

Recrystallization

Recrystallization is a fundamental and widely used technique for the purification of solid compounds, including this compound and its derivatives. This method relies on the differences in solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. The general principle involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is highly soluble and impurities are either sparingly soluble or highly soluble. Upon cooling, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain in the solution.

The selection of an appropriate solvent is crucial for a successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. Furthermore, the solvent should be chemically inert towards the compound and have a boiling point that is lower than the melting point of the compound to avoid "oiling out." For pyridine and its derivatives, which are often moderately polar, a range of solvents can be employed. Common solvent systems include single solvents like ethanol (B145695) or solvent pairs such as dichloromethane/hexane (B92381) or acetone/water, where the compound is dissolved in the "good" solvent and the "poor" solvent is added to induce crystallization. rochester.edu

For instance, in the purification of substituted pyridine-3-thiols, a related class of compounds, flash chromatography is first employed, followed by recrystallization where applicable to obtain the final pure product. nuph.edu.ua Similarly, for functionalized 4,4'-bipyridines, the choice of solvent for recrystallization is critical to obtaining high-purity crystals suitable for further applications. nih.gov While specific recrystallization data for this compound is not extensively detailed in the provided search results, the general principles of solvent selection and the use of solvent pairs are directly applicable.

Table 1: Common Solvents and Solvent Systems for Recrystallization of Pyridine Derivatives

| Solvent/Solvent System | Polarity | Typical Applications |

| Ethanol | Polar Protic | Purification of moderately polar pyridines. |

| Methanol (B129727)/Water | Polar Protic Mixture | For compounds soluble in methanol but less so in water. |

| Acetone/Water | Polar Aprotic/Protic Mixture | Useful for compounds with intermediate polarity. |

| Dichloromethane/Hexane | Polar Aprotic/Nonpolar Mixture | Effective for a wide range of polarities. |

| Ethyl Acetate (B1210297)/Hexane | Moderately Polar/Nonpolar Mixture | A common choice for many organic compounds. |

This table is a generalized guide based on common laboratory practices for the recrystallization of pyridine-containing compounds.

Chromatographic Techniques

Chromatography encompasses a suite of powerful separation techniques that are indispensable for the purification of this compound and its derivatives, especially when dealing with complex mixtures or when high purity is essential. These methods exploit the differential partitioning of components between a stationary phase and a mobile phase.

Column Chromatography: This is a versatile and widely used method for the purification of organic compounds on a preparative scale. researchgate.net In column chromatography, a solid adsorbent, typically silica (B1680970) gel or alumina, is packed into a column to serve as the stationary phase. columbia.edu The crude mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent or mobile phase) is passed through the column. The separation is based on the different affinities of the compounds in the mixture for the stationary phase and the mobile phase. Compounds that have a stronger interaction with the stationary phase will move down the column more slowly, while those with a weaker interaction will be eluted more quickly. columbia.edu

For pyridine derivatives, which are often polar, silica gel is a common choice for the stationary phase. The eluent system is typically a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (such as ethyl acetate, dichloromethane, or methanol). The polarity of the eluent is often gradually increased during the separation (gradient elution) to effectively separate compounds with a wide range of polarities. For example, in the synthesis of certain pyridine derivatives, crude products are purified by flash column chromatography on silica gel using a mixture of cyclohexane (B81311) and ethyl acetate as the eluent. beilstein-journals.org In another instance, a mixture of ethyl acetate and hexanes was used for the purification of N-(2-Bromo-3-pyridyl)pyridine-3-sulfonamide. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced and efficient form of column chromatography that utilizes high pressure to force the mobile phase through a column packed with smaller particles. This results in higher resolution and faster separation times compared to traditional column chromatography. nih.gov HPLC is particularly useful for the purification of small quantities of material to a very high degree of purity and for the separation of closely related isomers.

For pyridine and its derivatives, various HPLC methods have been developed. For instance, a method for the analysis of pyridine and three isomers of aminopyridine utilizes a mixed-mode stationary phase column with a mobile phase consisting of acetonitrile, methanol, formic acid, and an ammonium formate (B1220265) buffer. helixchrom.com This method allows for good peak shape and resolution, and is compatible with mass spectrometry detection. Preparative HPLC can be used to isolate pure compounds from complex reaction mixtures when other methods are insufficient. The choice of column (e.g., C18 for reverse-phase) and mobile phase is tailored to the specific properties of the this compound derivative being purified.

Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that does not use a solid support. Instead, it relies on the partitioning of a solute between two immiscible liquid phases. This method is particularly advantageous for the separation of polar and labile compounds as it avoids irreversible adsorption onto a solid stationary phase. While not as common as column chromatography or HPLC, it has been successfully applied to the separation of pyridine derivatives from synthetic mixtures.

Table 2: Exemplary Chromatographic Conditions for Pyridine Derivatives

| Compound Type | Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) |

| Substituted Pyridin-2(1H)-ones | Flash Chromatography | Silica Gel | Cyclohexane/Ethyl Acetate (gradient) beilstein-journals.org |

| N-(2-Bromo-3-pyridyl)pyridine-3-sulfonamide | Flash Column Chromatography | Silica Gel | Ethyl Acetate/Hexanes (1:1) rsc.org |

| Pyridine and Aminopyridine Isomers | HPLC | Amaze HD (mixed-mode) | Acetonitrile/Methanol with Formic Acid and Ammonium Formate helixchrom.com |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide Derivatives | Flash Chromatography | Silica Gel | Dichloromethane/Methanol (mixture) tandfonline.com |

| Substituted Pyridine-3-Thiols | Flash Chromatography | Silica Gel | Toluene/Hexane (gradient) nuph.edu.ua |

This table provides examples of chromatographic conditions used for the purification of various pyridine derivatives and is intended to be illustrative of the types of systems employed.

Advanced Spectroscopic and Structural Characterization Techniques for 3,4 Di Pyridin 3 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3,4-Di(pyridin-3-yl)pyridine in solution. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped out.

Detailed analysis of ¹H NMR spectra allows for the assignment of protons on the pyridine (B92270) rings. The chemical shifts (δ) are influenced by the electron density and the anisotropic effects of the aromatic rings. For instance, protons closer to the nitrogen atoms typically resonate at a lower field (higher ppm values).

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine rings are indicative of their position relative to the nitrogen atoms and the points of substitution.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. COSY spectra reveal proton-proton coupling networks within each pyridine ring, while HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which helps to connect the different pyridine rings. For instance, correlations between the protons on one pyridine ring and the carbons of an adjacent ring would definitively establish the connectivity pattern of the molecule. The use of advanced NMR techniques is crucial for the structural elucidation of complex heterocyclic compounds. ipb.pt

Table 1: Representative NMR Data for Pyridine Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|

| ¹H | 7.0 - 9.0 | Doublet, Triplet, Multiplet | 1-8 |

| ¹³C | 120 - 155 | Singlet | N/A |

Note: Specific values for this compound would require experimental data.

Vibrational Spectroscopy Applications (e.g., Fourier-Transform Infrared (FTIR), Raman Spectroscopy)

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Key characteristic bands for this compound would include:

C-H stretching vibrations of the pyridine rings, typically observed in the 3000-3100 cm⁻¹ region. researchgate.net

C=C and C=N stretching vibrations within the aromatic rings, which appear in the 1400-1600 cm⁻¹ range. researchgate.net

Ring breathing modes , which are characteristic of the pyridine ring, are often found around 1000 cm⁻¹. researchgate.net

Out-of-plane C-H bending vibrations , which can provide information about the substitution pattern on the pyridine rings.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. Raman spectra are particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. For pyridine-containing compounds, the ring breathing mode is often a strong and characteristic band in the Raman spectrum. iucr.org

Table 2: Typical Vibrational Frequencies for Pyridine Derivatives

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| C=C/C=N Ring Stretch | 1400-1600 | 1400-1600 |

| Ring Breathing | ~1000 | ~1000 |

Note: Specific values for this compound would require experimental data.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula. For related pyridine derivatives, electrospray ionization (ESI) is a common technique used to generate ions for mass analysis. rsc.orgnih.gov

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the molecule is ionized, it can break apart into smaller, characteristic fragments. The masses of these fragments can be used to deduce the structure of the original molecule. For this compound, fragmentation would likely involve the cleavage of the bonds between the pyridine rings.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of this compound in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. researchgate.net

The analysis of the crystal structure reveals the conformation of the molecule, including the relative orientations of the three pyridine rings. For instance, the dihedral angles between the planes of the pyridine rings are a key structural parameter. iucr.org

Furthermore, X-ray diffraction provides detailed information about the crystal packing, which is how the molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that hold the crystal together. mdpi.com These interactions can significantly influence the physical properties of the material.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic transitions and photophysical properties of this compound.

UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum of this compound is expected to show characteristic bands corresponding to π-π* and n-π* electronic transitions within the pyridine rings. nih.gov The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

Fluorescence spectroscopy provides information about the de-excitation of the molecule from an excited electronic state back to the ground state through the emission of light. The fluorescence spectrum, including the emission wavelength and quantum yield, is sensitive to the molecular structure and its environment. Some pyridine-containing compounds are known to be fluorescent, and their emission properties can be tuned by modifying their chemical structure. acs.orgnih.gov The study of absorption and emission properties is crucial for understanding the potential of this compound in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netx-mol.com

Theoretical and Computational Investigations of 3,4 Di Pyridin 3 Yl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energetics)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculation of the electronic structure and energetic properties of molecules. For compounds analogous to 3,4-Di(pyridin-3-yl)pyridine, such as various pyridine (B92270) derivatives, DFT calculations are routinely used to determine their optimized molecular geometries. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Table 1: Representative DFT-Calculated Geometrical Parameters for Pyridine-based Compounds (Illustrative)

| Parameter | Typical Value |

|---|---|

| C-C bond length (in ring) | 1.39 - 1.40 Å |

| C-N bond length (in ring) | 1.33 - 1.34 Å |

| C-H bond length | ~1.08 Å |

| C-C-C bond angle | ~120° |

| C-N-C bond angle | ~117° |

Note: This table is illustrative and based on general values for pyridine-containing compounds. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions in different environments. For molecules with multiple rotatable bonds like this compound, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them.

In studies of similar flexible molecules, MD simulations have been used to understand how different conformers might interact with other molecules or surfaces. For this compound, MD simulations could reveal how the pyridine rings rotate relative to each other in solution, which is crucial for understanding its coordination behavior with metal ions or its self-assembly properties. These simulations can also provide information on the formation and stability of hydrogen bonds in the presence of protic solvents.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For pyridine-containing molecules, the HOMO is often localized on the pyridine ring, while the LUMO is also associated with the π-system of the rings. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions. In the context of this compound, the nitrogen atoms are expected to influence the energy and localization of these orbitals significantly. FMO analysis would likely predict that the nitrogen lone pairs contribute to the HOMO, making them susceptible to electrophilic attack or coordination with metal ions.

Table 2: Illustrative Frontier Molecular Orbital Energies for Pyridine Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyridine | -6.7 | -0.5 | 6.2 |

| 2,2'-Bipyridine (B1663995) | -6.2 | -0.8 | 5.4 |

Note: These are representative values and can vary based on the computational method and basis set used. Specific values for this compound are not available.

Spectroscopic Property Simulations and Validation

Computational methods can simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR), which can then be compared with experimental data for validation of the computed structures and properties. DFT calculations are commonly employed to predict vibrational frequencies and NMR chemical shifts.

For pyridine derivatives, simulated IR and Raman spectra have been shown to be in good agreement with experimental measurements, aiding in the assignment of vibrational modes. For this compound, such simulations would be invaluable for interpreting its experimental spectra, allowing for a detailed understanding of its vibrational characteristics. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, providing insights into the electronic transitions responsible for light absorption.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Networks)

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in crystalline solids. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it is possible to identify and analyze different types of close contacts, such as hydrogen bonds and π-π stacking interactions.

For pyridine-containing compounds, Hirshfeld analysis often reveals the importance of C-H···N and C-H···π interactions in the crystal packing. In the case of this compound, one would expect to observe significant intermolecular contacts involving the nitrogen atoms and the aromatic rings. The analysis of the 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.

Table 3: Common Intermolecular Contacts and Their Typical Contributions from Hirshfeld Surface Analysis of Pyridine Derivatives

| Contact Type | Typical Contribution to Hirshfeld Surface Area |

|---|---|

| H···H | 40-50% |

| C···H / H···C | 20-30% |

| N···H / H···N | 10-20% |

| C···C (π-π stacking) | 5-10% |

Note: This table provides a general overview. The specific contributions for this compound would depend on its crystal packing.

These intermolecular interactions are crucial in determining the solid-state properties of the material, including its melting point, solubility, and polymorphism.

Coordination Chemistry of 3,4 Di Pyridin 3 Yl Pyridine As a Ligand

Ligand Design Principles and Identification of Potential Coordination Sites

From a design perspective, 3,4-Di(pyridin-3-yl)pyridine presents as a potentially versatile multidentate ligand. It consists of a central pyridine (B92270) ring substituted at the 3- and 4-positions with two additional pyridin-3-yl groups. The fundamental principle of coordination for this ligand lies in the Lewis basicity of the nitrogen atoms in each of the three pyridine rings. wikipedia.org Each nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is available for donation to a metal center to form a coordinate bond. jscimedcentral.com

The potential coordination sites are the three nitrogen atoms. Due to the spatial arrangement of the pyridine rings, the ligand is not suited for acting as a simple chelating agent, which would require two or more donor atoms to bind to a single metal center in a ring-like fashion. The rotational freedom around the C-C single bonds connecting the pyridine rings would likely prevent the formation of stable chelate rings. Instead, this compound is predisposed to act as a bridging ligand, connecting multiple metal centers to form coordination polymers or supramolecular assemblies. researchgate.net Depending on the conformation adopted, it could bridge two or even three metal ions simultaneously, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.

Synthesis and Characterization of Metal Complexes

Transition Metal Complexes (e.g., with Cu(II), Ni(II), Fe(II), Co(II), Zn(II), Cd(II))

The synthesis of transition metal complexes with pyridine-type ligands is typically achieved by reacting a metal salt (e.g., chlorides, nitrates, sulfates, or perchlorates) with the ligand in a suitable solvent, such as water, ethanol (B145695), methanol (B129727), or acetonitrile. jscimedcentral.commdpi.com The resulting complexes can often be isolated as crystalline solids upon slow evaporation of the solvent or by diffusion techniques.

Characterization would involve a suite of standard analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the pyridine nitrogen to the metal, which typically results in shifts of characteristic ring vibration bands. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (like those of Zn(II) or Cd(II)), ¹H and ¹³C NMR would show shifts in the pyridine proton and carbon signals upon coordination. acs.org

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise structure of the complex, including bond lengths, bond angles, coordination geometry, and the exact bridging mode of the ligand. nih.gov

Elemental Analysis: To confirm the stoichiometry of the synthesized complex. jscimedcentral.com

Despite the general applicability of these methods, no specific data tables for transition metal complexes of this compound can be compiled due to a lack of published examples.

Main Group and Lanthanide Metal Complexes

The coordination chemistry of pyridine-based ligands extends to main group metals and lanthanides. wikipedia.orgmdpi.com Lanthanide complexes are of particular interest due to their potential luminescent and magnetic properties. mdpi.comresearchgate.netnih.gov Synthesis typically follows similar solution-based methods as for transition metals. mdpi.com The larger ionic radii of lanthanide ions often lead to higher coordination numbers (typically 7 to 10). mdpi.com

Given the absence of specific literature, no examples or data for main group or lanthanide complexes with this compound can be presented.

Stoichiometry, Nuclearity, and Geometrical Configurations of Coordination Compounds

The stoichiometry (metal-to-ligand ratio) and nuclearity (the number of metal centers in a discrete complex) of compounds formed with this compound would be highly dependent on the metal ion, the counter-anion, and the reaction conditions. As a multidentate bridging ligand, it is expected to form polynuclear complexes or infinite coordination polymers rather than simple mononuclear species. idsi.md

Possible geometrical configurations around the metal centers include tetrahedral, square planar, and octahedral for transition metals, while higher coordination geometries would be expected for lanthanides. wikipedia.orgjscimedcentral.com The ligand itself would act as a node, connecting these metal centers into extended architectures. Without experimental crystal structure data for complexes of this compound, any discussion of their specific topologies and configurations remains speculative.

Electronic Structures, Spin States, and Magnetic Properties of Metal Complexes

The spin state of the metal ion (e.g., high-spin vs. low-spin for an octahedral Fe(II) complex) would be influenced by the ligand field strength of the pyridine donors. Pyridine is generally considered a moderately strong-field ligand. wikipedia.org However, without specific complexes, no experimental data on magnetic susceptibility, spin states, or detailed electronic structures can be provided.

Chelation Effects and Ligand Field Theory Considerations

As established, this compound is structurally unsuited for chelation. The term "chelate effect," which describes the enhanced stability of complexes containing chelate rings, is therefore not applicable. The ligand's role is primarily as a linker or bridging unit. researchgate.netnih.gov

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination complexes. wikipedia.org It describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting (Δ) determines the electronic spectrum (and thus color), and the magnetic properties (spin state) of the complex. wikipedia.org Pyridine is a weak π-acceptor ligand, which influences the energy of the metal's t₂g orbitals in an octahedral environment. wikipedia.org While LFT provides the theoretical basis for predicting the properties of any potential complex with this compound, a lack of empirical spectroscopic and magnetic data prevents a specific analysis.

Supramolecular Chemistry and Self Assembly of 3,4 Di Pyridin 3 Yl Pyridine Architectures

Design Principles for Coordination-Driven Self-Assembly

Coordination-driven self-assembly is a powerful "bottom-up" approach where molecular components spontaneously form discrete, stable superstructures through the formation of coordinate bonds between metal ions (acceptors) and ligands (donors). The final architecture is dictated by the intrinsic properties of the building blocks, namely the coordination geometry of the metal and the denticity and orientation of the ligand's binding sites. nih.govnih.gov

For a ligand like 3,4-Di(pyridin-3-yl)pyridine, several design principles are paramount:

Ligand Geometry and Denticity: As a tridentate ligand, it possesses three nitrogen atoms available for coordination. However, their spatial arrangement—one on a central ring and two on peripheral rings—provides significant versatility. It can act as a tridentate chelating ligand, a ditopic linear or angular linker, or even a tritopic node, depending on the reaction conditions and the metal center's preference.

Metal Coordination Sphere: The predictable and well-defined coordination geometries of metal ions are crucial. For example, square planar metals like Pd(II) or Pt(II) combined with angular ditopic ligands can form discrete molecular polygons or cages. researchgate.net Octahedral metal ions like Fe(II) or Co(II) can form more complex three-dimensional structures when combined with tritopic linkers. nih.gov

Thermodynamic Control: Self-assembly processes are typically under thermodynamic control, meaning the most stable structure is preferentially formed. This allows for "self-correction," where weaker or incorrectly formed bonds can dissociate and reform, eventually leading to the desired, most stable supramolecular entity.

The self-assembly of tritopic pyridyl donors with metal acceptors has been shown to produce complex three-dimensional structures such as adamantane-shaped dendrimers. nih.gov Given the three distinct coordination vectors of this compound, it could foreseeably be used to generate analogous cage or polymeric structures.

Table 1: Potential Coordination Modes of this compound in Self-Assembly

| Coordination Mode | Description | Potential Resulting Architectures |

|---|---|---|

| Tridentate (Chelating) | All three nitrogen atoms bind to a single metal center. This is less likely due to steric strain and the large chelate rings that would be formed. | Mononuclear complexes |

| Ditopic (Angular) | Two of the three nitrogen atoms (e.g., one 3-pyridyl and the 4-pyridyl) coordinate to different metal centers. | Macrocycles, 2D polygons |

| Ditopic (Linear-like) | The two 3-pyridyl nitrogen atoms could potentially bridge two metal centers, though this would lead to a strained conformation. | Linear coordination polymers |

| Tritopic (Node) | All three nitrogen atoms coordinate to three different metal centers, acting as a 3-connecting node. | 3D Metal-Organic Frameworks (MOFs), polyhedral cages |

Role of Hydrogen Bonding Interactions in Solid-State Architectures

In the absence of metal ions, or in concert with them, weaker non-covalent interactions like hydrogen bonds play a critical role in defining the solid-state packing of organic molecules. For this compound, which lacks classic hydrogen bond donors (like N-H or O-H), the primary interactions would be of the C-H···N and C-H···π type. nih.gov

The nitrogen atoms of the pyridine (B92270) rings are effective hydrogen bond acceptors. mdpi.com The basicity, and therefore the hydrogen-bond accepting strength, of these nitrogen atoms varies. Generally, the nitrogen in a 4-substituted pyridine is more basic than in a 3-substituted pyridine. This difference could lead to preferential or hierarchical hydrogen bonding in the crystal lattice. In the solid state, molecules may arrange themselves to maximize these C-H···N interactions, often leading to the formation of infinite chains or layered networks. nih.gov For instance, studies on other oligo–α–pyridylamines have shown that uncoordinated amino groups act as excellent donors for hydrogen bonding, assembling mononuclear complexes into 1-D, and 3-D architectures. mdpi.com

π-π Stacking Interactions and Aromatic Stacking Phenomena

Aromatic stacking, or π-π interaction, is a fundamental non-covalent force that significantly influences the crystal packing of aromatic compounds, including pyridines. libretexts.org This interaction arises from a combination of electrostatic and dispersion forces between the electron-rich π-systems of aromatic rings. libretexts.org For this compound, with its three aromatic rings, both intramolecular and intermolecular π-π stacking are possible.

Computational studies on pyridine dimers and trimers show that the most stable stacking arrangements are typically offset or displaced, rather than a direct face-to-face sandwich configuration. researchgate.net This is due to the electrostatic repulsion between the electron-rich centers of the rings. The presence of the electronegative nitrogen atom creates a dipole moment in the pyridine ring, further influencing the preferred geometry.

Key stacking geometries include:

Antiparallel-displaced: The most stable geometry for pyridine dimers, with significant binding energy. researchgate.net

Parallel-displaced: Also a stable configuration.

T-shaped: Where the edge of one ring points towards the face of another.

Table 2: Calculated Stacking Interaction Energies for Pyridine Dimer Geometries

| Dimer Geometry | Binding Energy (kcal/mol) |

|---|---|

| Antiparallel-displaced | 3.97 |

| Antiparallel-sandwich | 3.05 |

| Parallel-displaced | 2.39 |

| T-up | 1.91 |

| Parallel-sandwich | 1.53 |

| T-down | 1.47 |

Data sourced from MP2/6-311++G* level calculations. researchgate.net*

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound as a Linker

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The use of polytopic pyridyl ligands is a common strategy for building such frameworks. rsc.orgacs.orgrsc.orgosti.gov

Although no MOFs or CPs specifically using this compound as a linker were identified in the literature search, its structural characteristics make it a highly promising candidate for this purpose. Acting as a 3-connecting node, it could react with various metal centers to form extended networks. For example:

Reaction with metal ions that favor octahedral geometry could lead to 3D frameworks with specific topologies. A related ligand, 3-pyridin-4-yl-benzoate, forms 3D MOFs with new (3,6)-connected net topologies when reacted with Mn(II), Zn(II), and Cd(II). osti.gov

The flexibility of the bonds connecting the pyridine rings allows for adaptation to different metal coordination environments, potentially leading to a diversity of structural motifs, from 1D chains to complex 3D interpenetrated networks. acs.org

An iron-based MOF has been assembled from the related ditopic 4′-pyridyl-2,2′:6′,2′′-terpyridine, which forms a 2D grid-like framework that stacks into a 3D porous material. nih.gov A similar strategy could be employed with this compound to generate porous materials for applications in catalysis or gas storage.

Host-Guest Chemistry and Encapsulation Phenomena

Host-guest chemistry involves the formation of a complex between a large host molecule and a smaller guest molecule, held together by non-covalent interactions. mdpi.com The cavities within MOFs or discrete molecular cages are ideal for acting as hosts. libretexts.org These systems can be designed for applications in molecular sensing, catalysis, and drug delivery. mdpi.com

If this compound were used as a building block for self-assembled cages or porous MOFs, these architectures could exhibit host-guest properties.

Discrete Cages: The reaction of a tritopic ligand like this compound with appropriate metal-based "corners" could lead to the self-assembly of discrete, hollow, polyhedral cages. These cages can encapsulate guest molecules whose size and shape are complementary to the internal cavity. For example, tetrahedral M4L6 cages have been shown to encapsulate anions and other guest molecules, with the potential to manipulate magnetic interactions between a paramagnetic host and a paramagnetic guest. rsc.orgresearchgate.net

Porous MOFs: A MOF constructed from 3,4-Di(pyridin-3-yl) would contain channels or pores. These voids could trap solvent molecules or be used to adsorb specific guest molecules from the gas or liquid phase, with selectivity driven by the size, shape, and chemical nature of the pores. nih.gov

Binding Interactions: The binding of guests within such a host would be governed by a combination of factors, including size exclusion and non-covalent interactions with the interior surface of the cavity, which would be lined with pyridine rings. These interactions could include hydrogen bonding, and critically, π-π stacking between the guest and the aromatic walls of the host. northwestern.edu

Based on a comprehensive review of available scientific literature, it is not possible to generate an article focusing solely on the advanced applications of the chemical compound “this compound” as per the requested outline.

Extensive searches for this specific isomer did not yield relevant research findings across the designated application areas:

Advanced Applications of 3,4 Di Pyridin 3 Yl Pyridine in Materials Science

Gas Adsorption and Storage Properties:No research was found on the application of 3,4-Di(pyridin-3-yl)pyridine in gas adsorption or storage.

Due to the strict requirement to focus exclusively on "this compound" and the absence of specific research data for this compound in the requested fields, creating a scientifically accurate and informative article that adheres to the provided outline is not feasible. To do so would require presenting information on other related compounds, which would violate the explicit instructions of the request.

Catalytic Applications of 3,4 Di Pyridin 3 Yl Pyridine and Its Metal Complexes

Homogeneous Catalysis Utilizing 3,4-Di(pyridin-3-yl)pyridine Complexes

No data is available in the scientific literature regarding the use of this compound or its metal complexes in homogeneous catalysis.

Heterogeneous Catalysis Systems

There are no published studies on the application of this compound in heterogeneous catalysis systems, either as a ligand supported on a solid matrix or as a component of a metal-organic framework.

Electrocatalysis (e.g., Hydrogen Evolution Reactions, Water Oxidation)

No research could be found that investigates the electrocatalytic properties of this compound or its derivatives in reactions such as hydrogen evolution or water oxidation.

Mechanistic Investigations of Catalytic Processes

As there are no documented catalytic applications for this compound, no mechanistic investigations of its potential catalytic processes have been published.

Catalyst Recycling and Reusability Studies

In the absence of any reported catalytic use, there are no studies concerning the recycling or reusability of catalysts based on this compound.

Derivatization and Functionalization Strategies for 3,4 Di Pyridin 3 Yl Pyridine

Regioselective Functionalization of Pyridine (B92270) Rings

The functionalization of 3,4-di(pyridin-3-yl)pyridine presents a significant challenge regarding regioselectivity due to the presence of three pyridine rings with multiple available positions for substitution. The central pyridine ring is electronically distinct from the two peripheral pyridin-3-yl substituents, offering a basis for selective reactions. The nitrogen atoms exert an electron-withdrawing effect, deactivating the pyridine rings towards electrophilic substitution (which would preferentially occur at the C-3 and C-5 positions) and activating them towards nucleophilic attack (at C-2, C-4, and C-6 positions).

Advanced strategies for regioselective functionalization of pyridine rings often rely on the generation of highly reactive intermediates like pyridynes or the use of directing or blocking groups.

Pyridyne Intermediates: A powerful, though not yet documented for this specific molecule, strategy involves the generation of a 3,4-pyridyne intermediate on one of the rings. nih.govrsc.org This approach allows for a subsequent difunctionalization at the C-3 and C-4 positions. For this to be applied to this compound, a precursor with appropriate leaving groups on one of the pyridine rings, such as a 3-chloro or 3-bromo-4-silyl derivative, would be necessary. The regioselectivity of nucleophilic addition to the pyridyne can be controlled by substituents on the ring, which distort the triple bond and favor attack at one carbon over the other. nih.gov

Blocking Groups: A more practical and potentially applicable method for achieving regioselectivity involves the use of removable blocking groups. For instance, a recently developed method employs a maleate-derived blocking group that directs Minisci-type decarboxylative alkylation specifically to the C-4 position of a pyridine ring. chemrxiv.org This strategy could be envisioned to selectively functionalize the C-4 positions of the external rings or the central ring, depending on the steric accessibility and the precise reaction conditions.

The table below illustrates a representative reaction for C-4 alkylation based on established methods. chemrxiv.org

Table 1: Representative Regioselective C-4 Alkylation via Minisci Reaction

| Reactant | Reagents | Conditions | Product | Regioselectivity |

|---|---|---|---|---|

| Pyridine Substrate | R-COOH, AgNO₃, (NH₄)₂S₂O₈ | DCE/H₂O, 50°C | C-4 Alkylated Pyridine | High for C-4 position |

Synthesis of N-Oxide Derivatives and Their Reactivity

The pyridine nitrogen atoms of this compound can be oxidized to form N-oxide derivatives using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Depending on the stoichiometry of the oxidant, mono-, di-, and tri-N-oxide derivatives could potentially be synthesized.

The formation of an N-oxide has profound effects on the reactivity of the pyridine ring:

Electrophilic Substitution: The N-oxide group is strongly activating and directs electrophiles to the C-4 (para) and C-2 (ortho) positions. This dramatically reverses the typical reactivity of a pyridine ring towards electrophiles.

Nucleophilic Substitution: The N-oxide can be used to facilitate nucleophilic substitution. After reaction with reagents like POCl₃ or SO₂Cl₂, the oxygen can be removed, resulting in a substituted pyridine.

Reactions with Grignard Reagents: Heterocyclic N-oxides react with Grignard reagents to yield C-2 substituted derivatives.

This altered reactivity provides a powerful tool for introducing functionalities that are otherwise difficult to install. For example, nitration of a pyridine N-oxide occurs readily at the C-4 position, whereas direct nitration of pyridine itself is challenging and requires harsh conditions.

Introduction of Various Chemical Functionalities onto the Pyridyl Subunits

Beyond regioselective strategies, various chemical functionalities can be introduced onto the pyridyl subunits using established pyridine chemistry. These modifications are key to developing derivatives with tailored properties.

Halogenation: Direct halogenation can be achieved under specific conditions, often leading to a mixture of products. More controlled methods involve Sandmeyer-type reactions from aminopyridine precursors or using halogenating agents on activated substrates like N-oxides.

Cross-Coupling Reactions: For pre-functionalized derivatives (e.g., halo- or triflyloxy-substituted), palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Sonogashira) are highly effective for introducing carbon-carbon bonds. This allows for the attachment of aryl, alkyl, or alkynyl groups.

Cyanation: The cyano group can be introduced at the C-2 position of a pyridine ring via Reissert-Henze type reactions, which typically involve the reaction of a pyridine N-oxide with benzoyl chloride and trimethylsilyl (B98337) cyanide.

Synthesis of Pyridinium (B92312) Salts and Ionic Derivatives

The nitrogen atoms in this compound are nucleophilic and react with alkyl halides to form quaternary pyridinium salts. This reaction, known as the Menschutkin reaction, can potentially lead to mono-, di-, or tri-quaternized salts, depending on the reactant stoichiometry and the reactivity of the nitrogen atoms. The central pyridine nitrogen is generally less sterically hindered and may react preferentially.

The formation of pyridinium salts significantly alters the properties of the molecule:

It introduces a positive charge, increasing polarity and solubility in polar solvents.

The pyridinium ring becomes highly electron-deficient, making the protons alpha to the nitrogen more acidic and activating the ring for nucleophilic addition or reduction.

These ionic derivatives can be used as precursors for pyridinium ylides or as ionic liquids if they possess a low melting point.

The table below outlines the general synthesis of pyridinium salts.

Table 2: General Synthesis of Pyridinium Salts

| Pyridine Derivative | Alkylating Agent | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | R-X (e.g., CH₃I, C₂H₅Br) | Acetonitrile or DMF | Reflux | N-Alkylpyridinium Halide |

Modification of the Core Structure for Tunable Properties and Applications

More profound modifications involve altering the pyridine rings themselves to create new heterocyclic systems. These strategies leverage the innate reactivity of the pyridine core to build molecular complexity.

One such advanced strategy is the [3+3] annulation of pyridinium 1,4-zwitterionic thiolates with other molecules. rsc.org If this compound were converted into such a zwitterion, it could react with aziridines in a domino reaction to yield complex thiazine-containing structures. This catalyst-free reaction proceeds through a ring-opening, cyclization, and pyridine-extrusion sequence, effectively replacing a pyridine ring with a different six-membered heterocycle. rsc.org

Another approach involves the dearomatization of one of the pyridine rings. For example, the reduction of a pyridinium salt derivative can lead to a dihydropyridine, which can then undergo further transformations, effectively changing the core structure from a flat, aromatic system to a three-dimensional, saturated, or partially saturated scaffold. These modifications are critical for creating ligands with unique steric and electronic profiles for coordination chemistry and catalysis.

Concluding Remarks and Future Research Perspectives

Summary of Current Research Landscape and Key Achievements for Pyridine-Based Compounds

The research landscape for pyridine-based compounds is vast and dynamic, with key achievements spanning multiple scientific disciplines. Pyridine (B92270) and its derivatives are integral to the development of a wide array of functional materials and chemical entities. nih.govscilit.comnih.gov

In the realm of materials science , polypyridine ligands, such as 2,2'-bipyridine (B1663995) and 2,2':6',2''-terpyridine, are renowned for their ability to form stable complexes with a variety of metal ions. nih.gov These complexes often exhibit valuable photophysical properties, including strong light absorption and luminescence, which are harnessed in applications like organic light-emitting diodes (OLEDs) and solar cells. nih.govresearchgate.net The metal-to-ligand charge transfer (MLCT) process in these complexes is a cornerstone of their functionality, allowing for the tuning of their electronic and optical properties through synthetic modification. nih.gov

Catalysis represents another major area where pyridine-based ligands have made a significant impact. Their ability to act as ligands for transition metals has led to the development of highly efficient catalysts for a range of organic transformations. mdpi.commdpi.com These include polymerization reactions, various forms of hydrogenation, and hydroformylation. mdpi.com Palladium complexes with pyridine ligands, for instance, are effective catalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. mdpi.commdpi.com The modular nature of pyridine ligands allows for the fine-tuning of the steric and electronic environment of the metal center, thereby influencing the catalyst's activity and selectivity. researchgate.netmdpi.com

In supramolecular chemistry , the directional hydrogen bonding capabilities and metal-coordinating ability of pyridines are exploited to construct complex, self-assembled architectures. nih.gov These range from discrete molecular cages to extended coordination polymers and metal-organic frameworks (MOFs). Such assemblies have potential applications in gas storage, separation, and sensing.

The field of medicinal chemistry has also greatly benefited from the incorporation of the pyridine scaffold into therapeutic agents. nih.govnih.govbldpharm.com The pyridine moiety is a common feature in numerous FDA-approved drugs, valued for its ability to improve water solubility and engage in specific interactions with biological targets. scilit.comnih.gov Polypyridyl ligands and their metal complexes have been investigated for their anticancer properties, with some ruthenium polypyridyl complexes showing promise in photodynamic therapy.

A summary of representative applications of pyridine-based compounds is presented in Table 1.

| Area of Application | Examples of Pyridine-Based Compounds/Complexes | Key Function/Achievement |

| Materials Science | Tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) | Strong luminescence, used in photochemistry and as a photosensitizer. nih.gov |

| Catalysis | Palladium(II) complexes with substituted pyridines | Efficient pre-catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. mdpi.commdpi.com |

| Supramolecular Chemistry | Terpyridine-metal complexes | Formation of metallopolymers and self-assembled nanostructures. |

| Medicinal Chemistry | Pyridine-containing drugs (e.g., Niacin) | Essential vitamin and treatment for high cholesterol. nih.gov |

| Agrochemicals | Pyridine-based herbicides and insecticides | Targeted pest and weed control. nih.gov |

Identification of Knowledge Gaps and Untapped Research Avenues for 3,4-Di(pyridin-3-yl)pyridine

Despite the extensive research on pyridine-based systems, a significant number of derivatives remain underexplored. A prime example is This compound , a compound for which there is a notable scarcity of dedicated research in the scientific literature. This lack of information presents a clear knowledge gap and, consequently, a range of untapped research opportunities.

The primary knowledge gaps for this compound include:

Synthesis and Characterization: There is a lack of established and optimized synthetic routes to this compound. While general methods for creating carbon-carbon bonds between pyridine rings exist, the specific regioselectivity required for this isomer may present challenges. Detailed characterization of its structural, electronic, and photophysical properties is also absent.

Coordination Chemistry: The behavior of this compound as a ligand towards various metal ions is unknown. The spatial arrangement of the three nitrogen atoms suggests it could act as a tridentate or a bridging ligand, but its coordination modes, the stability of the resulting complexes, and their geometric and electronic structures have not been investigated. Comparative studies with well-known isomers like 2,2':6',2''-terpyridine would be highly informative. nih.gov

Physicochemical Properties: Fundamental data on the solubility, thermal stability, and electrochemical behavior of this compound are not available. These properties are crucial for determining its suitability for various applications.

Untapped research avenues for this compound are, therefore, numerous and can be guided by the successes seen with other polypyridine systems. Initial research should focus on developing a reliable synthetic pathway. Following this, a systematic exploration of its coordination chemistry with a range of transition metals would be a logical next step. Characterizing the resulting metal complexes using techniques such as X-ray crystallography, NMR spectroscopy, and cyclic voltammetry would provide a foundational understanding of its properties as a ligand.

Prospects for Novel Applications and Interdisciplinary Research Leveraging this compound

The unique structural arrangement of this compound, with its central pyridine ring substituted at the 3 and 4 positions, suggests several exciting prospects for novel applications and interdisciplinary research.

Novel Materials and Sensors: The less symmetric nature of this compound compared to more common terpyridine isomers could lead to the formation of metal complexes with unique photophysical properties. These could be investigated for applications in sensing, where changes in luminescence or color upon binding to specific analytes could be exploited. The steric and electronic effects of this particular substitution pattern could lead to novel supramolecular assemblies with interesting topologies and functions. mdpi.com

Catalysis: As a potentially versatile ligand, this compound could be used to create novel catalysts. The specific bite angles and electronic donation of this ligand may lead to catalysts with different activities or selectivities compared to those based on more conventional polypyridines. researchgate.net For example, its complexes could be screened for activity in reactions such as C-H activation, cross-coupling, and polymerization.

Medicinal and Bioinorganic Chemistry: Polypyridyl ligands and their metal complexes have shown promise as therapeutic agents. The potential of this compound and its metal complexes as anticancer or antimicrobial agents is an unexplored area. Its ability to chelate essential metal ions or interact with biological macromolecules like DNA could be investigated.

A comparative overview of potential research directions for this compound based on established polypyridine research is provided in Table 2.

| Research Area | Established Polypyridine Achievements | Prospective Research for this compound |

| Coordination Chemistry | Well-defined complexes with predictable geometries (e.g., octahedral Ru(II) terpyridine complexes). | Exploration of coordination modes (tridentate vs. bridging), synthesis of novel metal complexes, and structural characterization. |

| Photophysics | Highly luminescent complexes with long-lived excited states. nih.gov | Investigation of absorption and emission properties of the free ligand and its metal complexes; potential for sensing applications. |

| Catalysis | Active in a wide range of organic transformations. mdpi.commdpi.com | Screening of its metal complexes for catalytic activity in reactions like cross-coupling and polymerization. |

| Supramolecular Assembly | Formation of well-ordered metallopolymers and cages. nih.gov | Study of self-assembly behavior to create novel supramolecular architectures with unique topologies. |

| Bioinorganic Chemistry | Anticancer and antimicrobial activity of some polypyridyl complexes. | Evaluation of the biological activity of the free ligand and its complexes against various cell lines and pathogens. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing 3,4-Di(pyridin-3-yl)pyridine?

- Methodological Answer : Cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, are widely used for introducing pyridyl substituents onto aromatic cores. For example, Pd(PPh₃)₂Cl₂/CuI systems in THF/Et₃N (as in Scheme 4 of ) can facilitate alkynylation or aryl-boronic acid coupling to pyridine scaffolds. Base-mediated cyclization or dehydrohalogenation (e.g., ) may also aid in forming fused pyridine systems. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. What are the key spectroscopic techniques for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic proton signals (δ ~6.5–8.5 ppm) and coupling patterns to confirm substitution positions. Compare with analogous pyridine derivatives (e.g., 3,5-dimethylpyridine in ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- X-ray Diffraction (XRD) : For crystalline samples, XRD provides unambiguous structural confirmation, as demonstrated in uranyl complex studies () .

Q. How can reaction yields be optimized during the synthesis of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test Pd, Cu, or Ni catalysts (e.g., Pd(PPh₃)₄ in ) under varying temperatures and solvent systems (THF, dioxane, or DMF).

- Stoichiometry Adjustments : Optimize equivalents of boronic acids or alkynes.

- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent side reactions from moisture/oxygen .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in coordination chemistry?

- Methodological Answer : The two pyridyl groups at positions 3 and 4 create steric hindrance, potentially limiting metal-ligand binding geometries. Computational DFT studies (e.g., ’s supporting information) can predict electron density distribution and binding affinities. Experimentally, compare coordination behavior with simpler ligands (e.g., 2,6-bis(pyrazol-3-yl)pyridine in ) using UV-vis, EPR, or cyclic voltammetry .

Q. How can conflicting spectroscopic data be resolved when characterizing this compound derivatives?

- Methodological Answer :

- 2D NMR (COSY, NOESY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled precursors to simplify spectra.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., pyridine-3,5-disulfonic acid in ) to identify deviations caused by substituent effects .

Q. What computational methods are used to predict the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Model HOMO-LUMO gaps, ionization potentials, and electron affinity using software like Gaussian or ORCA.

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in catalytic environments.

- SAR Analysis : Correlate computed properties with experimental reactivity data (e.g., ’s structure-activity relationships) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported synthetic routes for this compound?

- Methodological Answer :

- Replicate Conditions : Systematically test variables (catalyst loading, temperature) from conflicting studies.

- Intermediate Characterization : Isolate and analyze intermediates via LC-MS or in situ IR to identify divergent pathways.

- Literature Meta-Analysis : Compare with analogous systems (e.g., pyridine dipyrrolide syntheses in ) to identify best practices .

Safety & Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.